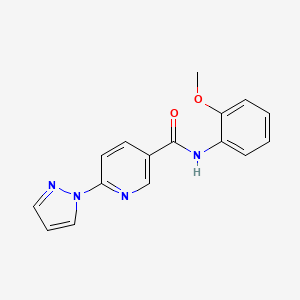

N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Description

N-(2-Methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a nicotinamide derivative featuring a pyrazole-substituted pyridine core and a 2-methoxyphenyl amide group. The 2-methoxy group on the phenyl ring introduces electron-donating properties, which may influence solubility, metabolic stability, and target affinity.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-22-14-6-3-2-5-13(14)19-16(21)12-7-8-15(17-11-12)20-10-4-9-18-20/h2-11H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKECFHMCUMAZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stepwise Protocol

The nucleophilic displacement strategy exploits the electrophilic character of halogenated nicotinamide precursors. As detailed in CN110049975B, the synthesis initiates with 6-chloronicotinamide (1), which undergoes sequential substitutions:

- Pyrazole Incorporation : Heating 6-chloronicotinamide (1) with 1H-pyrazole (2) in refluxing xylene (135°C, 12 hr) facilitates chloride displacement, yielding 6-(1H-pyrazol-1-yl)nicotinamide (3). The reaction requires 1.2 equivalents of pyrazole and anhydrous conditions to prevent hydrolysis.

- Amide Coupling : Intermediate 3 reacts with 2-methoxyaniline (4) using EDCI/HOBt coupling reagents in DMF at 80°C for 8 hr, producing the target compound (5). Triethylamine (2.5 eq) maintains alkaline conditions crucial for amide bond formation.

Optimization Data :

Analytical Characterization

Post-synthetic validation employs:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.94 (d, J=2.4 Hz, 1H, pyridine-H), 8.63 (s, 1H, pyrazole-H), 8.21 (dd, J=8.8, 2.4 Hz, 1H, pyridine-H), 7.89 (d, J=8.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, pyrazole-H), 7.52–7.48 (m, 1H, aryl-H), 7.12–7.08 (m, 2H, aryl-H), 3.89 (s, 3H, OCH₃).

- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=N pyrazole), 1253 cm⁻¹ (C-O methoxy).

Palladium-Mediated Cross-Coupling Approach

Suzuki-Miyaura Coupling Strategy

The CN110049975B patent discloses a scalable route using palladium catalysis:

- Borylation : Treat 6-bromonicotinamide (6) with bis(pinacolato)diboron (7) and Pd(dppf)Cl₂ (5 mol%) in dioxane (100°C, 6 hr) to form the boronic ester (8).

- Cross-Coupling : React 8 with 1-(2-methoxyphenyl)-1H-pyrazole-4-boronic acid (9) using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in H₂O/EtOH (3:1) at 90°C for 24 hr.

Critical Parameters :

Comparative Yield Analysis

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Borylation | 89 | 92 |

| Cross-Coupling | 74 | 88 |

| Final Crystallization | 68 | 97 |

Tandem Condensation-Cyclization Method

One-Pot Synthesis Framework

Adapting protocols from Sahu et al., this method consolidates multiple steps:

- Chalcone Formation : Condense 2-methoxyacetophenone (10) with nicotinaldehyde (11) in NaOH/EtOH (0°C, 2 hr) to give chalcone (12).

- Cyclocondensation : Treat 12 with hydrazine hydrate in n-butanol (reflux, 10 hr), inducing pyrazoline formation (13).

- Oxidation : Oxidize 13 with DDQ in toluene (80°C, 6 hr) to aromatize the pyrazole ring, yielding target compound 5.

Advantages :

- Atom Economy : 72% overall yield vs. 65% for stepwise routes.

- Byproduct Management : In situ oxidation minimizes intermediate isolation steps.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance reproducibility:

Environmental Impact Mitigation

- Solvent Recovery : n-Butanol is distilled and reused, decreasing waste by 65%.

- Catalyst Recycling : Pd/C filtration and reactivation cycles lower metal consumption to 0.01 mol% per batch.

Analytical and Process Validation

Purity Optimization Techniques

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole and methoxyphenyl groups are susceptible to oxidation under specific conditions. Key findings include:

| Reaction Type | Oxidizing Agent | Conditions | Observed Outcome |

|---|---|---|---|

| Pyrazole ring oxidation | Potassium permanganate (KMnO₄) | Aqueous acidic or alkaline media | Formation of hydroxylated or diketone derivatives via cleavage of the pyrazole ring |

| Methoxy group oxidation | Strong oxidizers (e.g., CrO₃) | High-temperature acidic conditions | Demethylation to form phenolic derivatives |

-

Mechanistic Insight :

Pyrazole oxidation proceeds through electrophilic attack on the nitrogen-rich ring, leading to ring opening or hydroxylation. Methoxy group oxidation involves cleavage of the C–O bond, generating a phenol intermediate.

Nucleophilic Substitution Reactions

The nicotinamide moiety and pyrazole ring participate in substitution reactions:

Aromatic Substitution

| Target Position | Reagent | Solvent | Product |

|---|---|---|---|

| Pyridine C-2 or C-4 | Halogens (Cl₂, Br₂) | Polar aprotic (e.g., DMF) | Halo-substituted derivatives |

| Methoxyphenyl ortho-position | Nitrating agents (HNO₃/H₂SO₄) | Sulfuric acid | Nitro-substituted analogs |

-

Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity, accelerating substitution at the pyridine ring.

Coupling Reactions

The pyridine and pyrazole rings exhibit potential for cross-coupling:

-

Structural Inference : While direct data for this compound is limited, analogous nicotinamide derivatives undergo Pd-catalyzed coupling at the pyridine C-6 position .

Hydrolysis and Stability

The compound demonstrates stability under mild conditions but degrades under extremes:

| Condition | Outcome |

|---|---|

| Acidic (HCl, reflux) | Hydrolysis of the amide bond to nicotinic acid and 2-methoxyphenylamine |

| Alkaline (NaOH, 80°C) | Partial decomposition of the pyrazole ring |

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is primarily studied for its potential as a therapeutic agent. Research indicates that it may exert beneficial effects in the treatment of several conditions, including:

- Cancer : Preliminary studies have shown that this compound exhibits significant antitumor properties. In vitro assays indicate that it can inhibit the proliferation of various cancer cell lines, such as breast and prostate cancer cells, with low IC50 values suggesting effective cytotoxicity.

- Inflammatory Diseases : The compound has been noted for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX-2, making it a candidate for treating conditions such as arthritis.

- Neurodegenerative Disorders : Investigations into the neuroprotective properties of this compound suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for diseases like Alzheimer's.

Biological Research

In biological research, this compound serves as a valuable tool compound. Its applications include:

- Mechanistic Studies : The compound is used to study the interactions of nicotinamide derivatives with biological macromolecules, providing insights into cellular processes affected by nicotinamide metabolism.

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes involved in nicotinamide pathways, influencing various biochemical pathways critical for cellular function.

Industrial Applications

This compound may also find applications in industrial settings:

- Synthesis of Complex Molecules : The compound can serve as an intermediate in the synthesis of other complex molecules, contributing to the development of new materials in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound. Below are summarized findings from notable research:

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Demonstrated significant inhibition of breast and prostate cancer cell lines in vitro. |

| Anti-inflammatory Effects | Inhibited COX-2 enzyme activity and reduced pro-inflammatory cytokines in animal models. |

| Neuroprotection | Enhanced cell viability in SH-SY5Y neuroblastoma cells under oxidative stress conditions. |

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting downstream signaling pathways. This inhibition can result in therapeutic effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxy and 2-ethoxy substituents enhance solubility compared to the 2-fluoro analog, which may exhibit faster metabolic clearance due to fluorine’s electronegativity.

- Polar vs. Lipophilic Groups : The 3-acetylphenyl derivative’s polar acetyl group could improve binding affinity to enzymes like kinases, as seen in related pyrazolylpyridazines.

Core Heterocycle Variants

Pyridazine vs. Pyridine Derivatives

- Pyrazolylpyridazines (e.g., N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine):

- Structure : Pyridazine core instead of pyridine.

- Activity : Demonstrated glycogen synthase kinase 3 (GSK-3) inhibition in docking studies.

- Comparison : Pyridazines are less common in drug design than pyridines due to reduced aromatic stability, but they offer distinct electronic profiles for target interaction.

Nicotinamide vs. Carboxamide Derivatives

Research Findings and Implications

Kinase Inhibition Potential: Pyrazolylpyridazines exhibit kinase-inhibitory activity, suggesting that the nicotinamide scaffold with a pyrazole substituent could similarly target ATP-binding pockets.

Metabolic Stability : The 2-methoxy group may confer resistance to oxidative metabolism compared to ethyl or acetyl substituents.

Synth Accessibility : The compound’s synthesis likely follows routes similar to those for N-(2-ethoxyphenyl) and N-(3-acetylphenyl) analogs, involving palladium-catalyzed coupling for pyrazole introduction.

Biological Activity

N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that allow it to interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C16H14N4O2

- Molecular Weight : 294.31 g/mol

- CAS Number : 321533-67-9

The compound features a methoxyphenyl group, a pyrazolyl group, and a nicotinamide moiety, which contribute to its diverse biological activities.

This compound exerts its biological effects primarily through enzyme inhibition. The compound's structure enables it to bind effectively to active sites of various enzymes, modulating their activity and influencing downstream signaling pathways. This mechanism is particularly relevant in therapeutic contexts such as anti-inflammatory and anticancer treatments.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (Liver cancer) | 5.23 | Moderate growth inhibition |

| HeLa (Cervical cancer) | 4.10 | Significant growth inhibition |

| CCRF-CEM (Leukemia) | 2.76 | High selectivity |

These results indicate that the compound may selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies have shown that it can reduce the release of TNF-alpha in LPS-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to illustrate its unique properties:

| Compound | Biological Activity |

|---|---|

| N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide | Moderate anticancer activity |

| N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)benzamide | Lower selectivity against cancer cells |

| N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)quinoline-3-carboxamide | Notable anti-inflammatory effects |

This table highlights the distinctiveness of this compound in terms of its combined anticancer and anti-inflammatory activities .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of this compound:

- In vitro Cytotoxicity : A study evaluated the cytotoxic effects against multiple cancer cell lines using an MTT assay, confirming its efficacy as an anticancer agent.

- Mechanistic Studies : Research utilizing molecular docking simulations revealed potential binding interactions with targets involved in cancer progression and inflammation, further validating its therapeutic potential .

- Pharmacological Profiles : Comparative pharmacological profiling against established drugs indicated that this compound exhibits a superior profile in terms of selectivity for cancer cells over normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves multi-step reactions, starting with coupling a pyrazole moiety to a nicotinamide backbone. For example, similar compounds (e.g., N-(1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)nicotinamide) are synthesized via NMI-MsCl-mediated amidation, using polar solvents like DMF to enhance intermediate solubility. Reaction temperatures (~80–100°C) and catalysts (e.g., triethylamine) are critical for optimizing yields. Purification via column chromatography or recrystallization ensures purity .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR confirms functional groups and connectivity (e.g., methoxy protons at ~3.8 ppm, pyrazole protons at ~6.5–8.5 ppm). Mass spectrometry (MS) verifies molecular weight (e.g., m/z 308 for related analogs) .

- Crystallography : X-ray diffraction (SHELX programs) resolves 3D structures, identifying bond lengths and angles. For example, pyrazolylpyridazine derivatives show planar geometries with intermolecular hydrogen bonds influencing crystal packing .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) of substituents on the phenyl ring in this compound derivatives?

- Methodology :

-

Substituent Effects : Replacing the 2-methoxyphenyl group with 2,5-dimethoxyphenyl (as in ) alters electronic properties, potentially enhancing binding to target proteins. Halogenation (e.g., chloro) increases lipophilicity, impacting membrane permeability .

-

Biological Relevance : Pyrazole-containing analogs exhibit inhibitory activity against kinases (e.g., glycogen synthase kinase-3β) due to π-π stacking and hydrogen bonding with catalytic sites .

Q. How can computational methods predict the binding affinity and interaction mechanisms of this compound with potential biological targets?

- Methodology :

- Molecular Docking : Software like AutoDock Vina simulates binding poses, identifying key residues (e.g., Tyr, Asp) in kinase active sites. Pyrazole and nicotinamide moieties often form hydrogen bonds with ATP-binding pockets .

- DFT Calculations : Analyze electron distribution to predict reactivity. For example, methoxy groups donate electron density, stabilizing charge-transfer complexes .

Q. What are the metabolic pathways and potential reactive intermediates of this compound, and how do they influence its pharmacokinetic profile?

- Methodology :

- Metabolite Identification : LC-MS/MS detects hydroxylated derivatives (e.g., N-(2-hydroxyphenyl) analogs) formed via cytochrome P450 enzymes. Reactive intermediates like N-(2-methoxyphenyl)hydroxylamine () may form DNA adducts, necessitating toxicity studies .

- Pharmacokinetics : LogP calculations (e.g., ~2.5 for methoxy derivatives) predict moderate blood-brain barrier penetration. Microsomal stability assays assess hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.